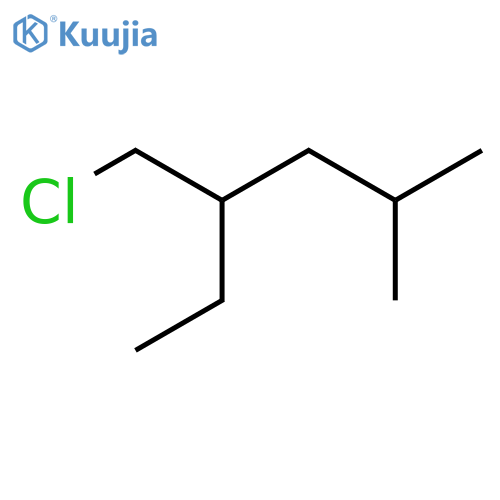

Cas no 128399-91-7 (4-(Chloromethyl)-2-methylhexane)

4-(Chloromethyl)-2-methylhexane 化学的及び物理的性質

名前と識別子

-

- 4-(chloromethyl)-2-methylhexane

- 4-(Chloromethyl)-2-methylhexane

-

- インチ: 1S/C8H17Cl/c1-4-8(6-9)5-7(2)3/h7-8H,4-6H2,1-3H3

- InChIKey: OOFWNNSFLDPYQP-UHFFFAOYSA-N

- ほほえんだ: ClCC(CC)CC(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 59.6

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

4-(Chloromethyl)-2-methylhexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061418-1g |

4-(Chloromethyl)-2-methylhexane |

128399-91-7 | 95% | 1g |

¥3717.0 | 2023-04-03 | |

| Enamine | EN300-674011-0.05g |

4-(chloromethyl)-2-methylhexane |

128399-91-7 | 0.05g |

$624.0 | 2023-05-24 | ||

| Enamine | EN300-674011-1.0g |

4-(chloromethyl)-2-methylhexane |

128399-91-7 | 1g |

$743.0 | 2023-05-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344639-100mg |

4-(Chloromethyl)-2-methylhexane |

128399-91-7 | 95% | 100mg |

¥17625.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344639-250mg |

4-(Chloromethyl)-2-methylhexane |

128399-91-7 | 95% | 250mg |

¥15977.00 | 2024-08-09 | |

| Enamine | EN300-674011-0.1g |

4-(chloromethyl)-2-methylhexane |

128399-91-7 | 0.1g |

$653.0 | 2023-05-24 | ||

| Enamine | EN300-674011-0.25g |

4-(chloromethyl)-2-methylhexane |

128399-91-7 | 0.25g |

$683.0 | 2023-05-24 | ||

| Enamine | EN300-674011-2.5g |

4-(chloromethyl)-2-methylhexane |

128399-91-7 | 2.5g |

$1454.0 | 2023-05-24 | ||

| Enamine | EN300-674011-0.5g |

4-(chloromethyl)-2-methylhexane |

128399-91-7 | 0.5g |

$713.0 | 2023-05-24 | ||

| Enamine | EN300-674011-10.0g |

4-(chloromethyl)-2-methylhexane |

128399-91-7 | 10g |

$3191.0 | 2023-05-24 |

4-(Chloromethyl)-2-methylhexane 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

4-(Chloromethyl)-2-methylhexaneに関する追加情報

4-(クロロメチル)-2-メチルヘキサン(CAS No. 128399-91-7)の総合解説:特性・応用・市場動向

4-(クロロメチル)-2-メチルヘキサン(4-(Chloromethyl)-2-methylhexane)は、有機合成化学において重要な中間体として注目される化合物です。CAS登録番号128399-91-7で特定される本物質は、ヘキサン骨格にクロロメチル基とメチル基が結合した構造を持ち、医薬品や機能性材料の合成におけるキーインターメディエートとしての役割が期待されています。

近年、グリーンケミストリーの観点から、環境調和型溶媒やバイオベース原料への関心が高まる中、本化合物の反応効率や選択的合成に関する研究が活発化しています。特に触媒的反応やマイクロリアクター技術を活用した製造プロセスの最適化が、サステナブル化学の文脈で議論されるケースが増加しています。

4-(クロロメチル)-2-メチルヘキサンの物理化学的特性として、沸点や溶解度パラメータが合成設計において重要な指標となります。実験データによれば、本物質は極性溶媒に対して中程度の溶解性を示し、官能基変換反応における反応媒体としての利用可能性が検討されています。

市場動向を分析すると、ファインケミカル分野における需要が年率3-5%で成長しており、アジア太平洋地域の生産拠点拡大が顕著です。この背景には、電子材料や機能性樹脂向け添加剤の需要拡大が影響しており、高純度グレードの製品開発が各メー��ーで進められています。

安全性に関する最新の知見では、労働安全基準に基づく暴露管理が重要とされ、閉鎖系反応や局所排気装置の採用がベストプラクティスとして推奨されています。また、化学物質管理に関する国際規制(REACHやTSCA)の動向にも注視が必要です。

応用研究の最前線では、4-(クロロメチル)-2-メチルヘキサンを出発原料とする新規高分子材料の開発が進められています。特に自己組織化膜やナノコンポジット材料における架橋剤としての性能評価が、材料科学分野で精力的に研究されています。

品質管理面では、HPLC分析やGC-MSによる不純物プロファイリングが必須であり、主要メーカーではISO9001に準拠したバッチ管理システムを導入しています。ユーザー側でも受入検査時に水分含量や塩素含有率の確認が推奨されます。

輸送・保管に関しては、窒素封入による酸化防止と遮光容器の使用が品質保持の基本条件です。近年ではブロックチェーン技術を活用したサプライチェーン可視化システムの導入事例も報告されており、トレーサビリティ確保の新たな手法として注目されています。

学術的研究動向として、計算化学を活用した反応経路予測や分子動力学シミュレーションによる特性解析が増加しています。特にDFT計算を用いた反応活性サイトの同定研究は、本化合物の反応選択性向上に貢献すると期待されています。

産業利用の将来展望では、カーボンニュートラル戦略との連動が鍵となります。原料のバイオマス由来化や製造プロセスのエネルギー最適化に関する実証実験が欧州を中心に開始されており、循環型経済への適合性が評価基準となりつつあります。

最後に、128399-91-7で登録される本化合物の研究開発は、マテリアルズインフォマティクスの導入により新たな段階に入りつつあります。AI支援合成経路設計やハイスループットスクリーニング技術との組み合わせにより、従来にない機能性分子の創出が可能となるでしょう。

128399-91-7 (4-(Chloromethyl)-2-methylhexane) 関連製品

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)